5-Fluorouracil Glucuronamide is a derivative of the well-known chemotherapeutic agent 5-fluorouracil, which is primarily used in the treatment of various cancers. This compound is classified as a prodrug, meaning it is metabolically converted into an active drug form within the body. The glucuronamide modification aims to enhance the solubility and bioavailability of 5-fluorouracil while potentially reducing its toxicity.
5-Fluorouracil Glucuronamide is synthesized from 5-fluorouracil, which is a pyrimidine analog. It falls under the category of antimetabolites, specifically targeting the synthesis of nucleic acids in cancer cells. The modification to glucuronamide serves to improve pharmacokinetic properties and may facilitate targeted delivery to tumor tissues, enhancing therapeutic efficacy while minimizing systemic side effects .
The synthesis of 5-Fluorouracil Glucuronamide typically involves several steps:
The molecular structure of 5-Fluorouracil Glucuronamide can be characterized by its functional groups derived from both 5-fluorouracil and the glucuronamide moiety. Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure .
5-Fluorouracil Glucuronamide undergoes various chemical reactions, particularly hydrolysis, which releases the active form of 5-fluorouracil. This process is critical for its therapeutic action:
The mechanism through which 5-Fluorouracil Glucuronamide exerts its effects involves:
The physical and chemical properties of 5-Fluorouracil Glucuronamide include:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups and confirm structural integrity .
The primary applications of 5-Fluorouracil Glucuronamide lie in oncology:
Furthermore, ongoing research explores its potential in targeted therapy approaches, aiming to enhance efficacy while minimizing adverse effects associated with traditional chemotherapy regimens .
The evolution of fluoropyrimidine-based chemotherapeutics began with the landmark synthesis of 5-fluorouracil (5-FU) in 1957 by Dushinsky et al. [1] [4]. As a uracil analog, 5-FU disrupted DNA/RNA synthesis in cancer cells by inhibiting thymidylate synthase and incorporating fraudulent nucleotides into nucleic acids. Despite its broad applicability in gastrointestinal, breast, and head/neck cancers, limitations emerged:
These challenges catalyzed the development of prodrugs and derivatives:
Table 1: Evolution of Key Fluoropyrimidine Therapeutics
Year | Compound/Regimen | Innovation | Primary Applications |
---|---|---|---|
1957 | 5-Fluorouracil | Pyrimidine antimetabolite | Colorectal, Breast |
1976 | UFT (Tegafur + Uracil) | DPD inhibition | Gastric, Pancreatic |
1999 | S-1 (Tegafur + CDHP + Oxo) | Dual modulation of efficacy/toxicity | Seven cancer types |
2000s | 5-FU Glucuronamide | Targeted glucuronide conjugation | Experimental tumor targeting |
Glucuronide conjugates like 5-fluorouracil glucuronamide (CID 173266) emerged as next-generation derivatives designed to exploit tumor-specific enzymes for localized activation [3] [10].
5-Fluorouracil glucuronamide (C₁₀H₁₂FN₃O₇) is synthesized by covalently linking 5-FU to a glucuronic acid moiety via an N-glycosidic bond at the uracil N1 position [10]. Key structural features include:
Table 2: Structural Comparison of 5-FU and Its Glucuronamide Derivative
Property | 5-Fluorouracil | 5-Fluorouracil Glucuronamide |
---|---|---|
Molecular Formula | C₄H₃FN₂O₂ | C₁₀H₁₂FN₃O₇ |
Molecular Weight | 130.08 g/mol | 305.22 g/mol |
Key Functional Groups | Fluoropyrimidine dione | Pyrimidinedione + glucuronamide |
Solubility | Moderate (1.5 mg/mL) | High (>10 mg/mL) |
Activation Mechanism | Metabolic anabolism | Enzymatic hydrolysis (β-glucuronidase) |
This molecular hybridization leverages the Enhanced Permeability and Retention (EPR) effect in tumors, where macromolecules accumulate preferentially due to leaky vasculature [6].
Glucuronidation—a Phase II detoxification pathway—is exploited here for selective tumor targeting:
Biochemical Rationale:
Therapeutic Advantages:
Recent innovations include glucuronamide participation in "mutual prodrugs" where enzymatic cleavage releases both 5-FU and a secondary antitumor agent (e.g., HO-1 inhibitors) [3]. This polypharmacology approach addresses multidrug resistance more effectively than monotherapies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7